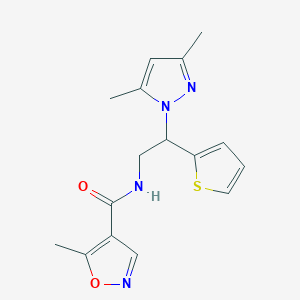

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(19-10)14(15-5-4-6-23-15)9-17-16(21)13-8-18-22-12(13)3/h4-8,14H,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEJLVYDLAHICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(ON=C2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the pyrazole (3,5-dimethyl), thiophene (C2 substitution), and isoxazole rings .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 394.45 g/mol for analogs) and fragmentation patterns .

Advanced Consideration : X-ray crystallography resolves stereochemical ambiguities in the ethyl linker, which may adopt multiple conformations .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced Research Focus

Discrepancies in reported antimicrobial or anticancer activities often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .

- Structural Analogues : Compare with derivatives like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, where thiadiazole substitution alters potency .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to targets like enzymes (e.g., COX-2) using PyRx or AutoDock. Analogues with thiophene show enhanced hydrophobic interactions .

- QSAR Modeling : Correlate electronic parameters (e.g., logP, H-bond donors) with bioactivity. For example, methyl groups on pyrazole improve membrane permeability .

Q. Table 1: Key SAR Insights from Structural Analogues

How do reaction conditions influence the formation of regioisomers during synthesis?

Advanced Research Focus

The ethyl linker’s regiochemistry is sensitive to:

- Temperature : Reflux in ethanol favors thermodynamic control, stabilizing the desired isomer .

- Steric Effects : Bulky substituents on pyrazole (e.g., 3,5-dimethyl) direct coupling to the less hindered thiophene position .

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) minimize side reactions in biphasic systems .

What methodologies are recommended for evaluating metabolic stability in preclinical studies?

Q. Advanced Research Focus

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. The methylisoxazole group is prone to oxidative metabolism, requiring prodrug strategies .

- LC-MS/MS Analysis : Quantify metabolites like hydroxylated pyrazole derivatives .

How can solvent effects on crystallization be leveraged for polymorph control?

Q. Basic Research Focus

- Solvent Pair Screening : DMF/EtOH (1:1) yields needle-like crystals, while acetone/water produces plates .

- Temperature Gradient : Slow cooling (-5°C/hr) from DMSO enhances crystal uniformity .

What strategies mitigate degradation during long-term storage?

Q. Basic Research Focus

- Lyophilization : Stabilize the compound as a lyophilized powder under argon .

- Excipient Compatibility : Blend with lactose or mannitol to prevent hydrolysis of the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.